2-(Difluoromethoxy)naphthalene-4-methanol
CAS No.:
Cat. No.: VC15957779
Molecular Formula: C12H10F2O2
Molecular Weight: 224.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10F2O2 |
|---|---|
| Molecular Weight | 224.20 g/mol |
| IUPAC Name | [3-(difluoromethoxy)naphthalen-1-yl]methanol |
| Standard InChI | InChI=1S/C12H10F2O2/c13-12(14)16-10-5-8-3-1-2-4-11(8)9(6-10)7-15/h1-6,12,15H,7H2 |
| Standard InChI Key | WLHKGCIWGMYSET-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2CO)OC(F)F |
Introduction
Synthesis Methods
The synthesis of 2-(Difluoromethoxy)naphthalene-4-methanol would likely involve multi-step reactions starting from naphthalene or its derivatives. Common methods might include:
-
Electrophilic Aromatic Substitution: Introducing the difluoromethoxy group onto the naphthalene ring.
-
Hydroxymethylation: Adding a methanol group to the naphthalene ring.
These reactions require careful control of conditions to achieve the desired substitution pattern.
Potential Applications
Compounds with similar structures to 2-(Difluoromethoxy)naphthalene-4-methanol are often explored for their biological activities, such as antitubercular or anticancer properties, as seen in related compounds like 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives . Additionally, they might be used in materials science for their optical or electronic properties.
Analytical Techniques
To study 2-(Difluoromethoxy)naphthalene-4-methanol, various analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
-
Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy: To identify functional groups.
| Technique | Purpose |
|---|---|
| NMR | Structural determination |
| MS | Molecular weight confirmation |
| IR | Functional group identification |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume